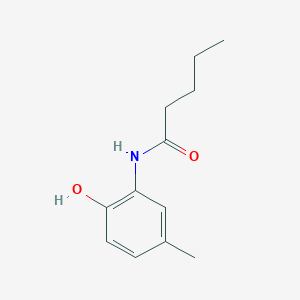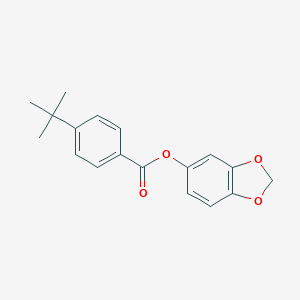
N-(2-hydroxy-5-methylphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)pentanamide, also known as HMPA, is a chemical compound that has been extensively studied for its applications in scientific research. HMPA is a polar, non-ionic solvent that is commonly used as a co-solvent in a variety of chemical reactions. It has been shown to have unique properties that make it an ideal solvent for certain types of reactions.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)pentanamide is not well understood, but it is thought to act as a hydrogen bond acceptor and a Lewis base. It has been shown to stabilize carbocations and increase the rate of certain reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(2-hydroxy-5-methylphenyl)pentanamide. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-hydroxy-5-methylphenyl)pentanamide in laboratory experiments is its ability to solubilize a wide range of organic compounds. It is also relatively non-toxic and can be used in large quantities without causing harm to the experimenter or the environment. However, N-(2-hydroxy-5-methylphenyl)pentanamide has some limitations, including its high cost and the fact that it cannot be used in certain types of reactions.
Orientations Futures
There are many potential future directions for research on N-(2-hydroxy-5-methylphenyl)pentanamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of N-(2-hydroxy-5-methylphenyl)pentanamide's mechanism of action and its potential use in catalysis. Additionally, there is potential for N-(2-hydroxy-5-methylphenyl)pentanamide to be used in the synthesis of new pharmaceuticals and other compounds with important applications.
Méthodes De Synthèse
N-(2-hydroxy-5-methylphenyl)pentanamide can be synthesized through a variety of methods, including the reaction of 2-hydroxy-5-methylbenzoic acid with pentanoyl chloride in the presence of a base. The resulting product can then be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)pentanamide has been used in a variety of scientific research applications, including as a co-solvent in the synthesis of pharmaceuticals, as a solvent in the preparation of metal complexes, and as a reagent in organic synthesis. It has also been used as a solvent for the synthesis of polymers and in the preparation of liquid crystals.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(15)13-10-8-9(2)6-7-11(10)14/h6-8,14H,3-5H2,1-2H3,(H,13,15) |
Clé InChI |
DNKSNGQPTRCBSC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C)O |
SMILES canonique |
CCCCC(=O)NC1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)


![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)


![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)

![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)

![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)
